4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine
Overview
Description
4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine is a heterocyclic compound that features a fused benzofuran and pyrimidine ring system
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-6-methoxy1Similar compounds such as pyrido[2,3-d]pyrimidines have been found to target various kinases including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors . These targets play crucial roles in cell signaling pathways, influencing cell growth, proliferation, and survival.
Mode of Action
The exact mode of action of 4-Chloro-6-methoxy1Similar compounds have been shown to inhibit their targets by binding to their active sites, thereby preventing their normal function . This interaction can lead to changes in cell signaling pathways, potentially leading to cell cycle arrest or apoptosis.
Biochemical Pathways
The specific biochemical pathways affected by 4-Chloro-6-methoxy1Compounds with similar structures have been found to affect various signaling pathways associated with their targets . These pathways can include the PI3K/AKT/mTOR pathway, the MAPK pathway, and others involved in cell growth, proliferation, and survival.
Pharmacokinetics
The pharmacokinetic properties of 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine, including its absorption, distribution, metabolism, and excretion (ADME), are not clearly defined in the available literature. These properties would be crucial in determining the compound’s bioavailability and overall effectiveness as a therapeutic agent.
Result of Action
The specific molecular and cellular effects of 4-Chloro-6-methoxy1Similar compounds have been found to induce cell cycle arrest and apoptosis in cancer cells . These effects are likely the result of the compound’s interaction with its targets and the subsequent disruption of cell signaling pathways.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-Chloro-6-methoxy1
Biochemical Analysis
Biochemical Properties
4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit the activity of certain tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine can modulate cellular processes such as proliferation, differentiation, and apoptosis. Additionally, this compound interacts with proteins involved in DNA replication and repair, further influencing cellular functions.
Cellular Effects
The effects of 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, thereby inhibiting cell proliferation. It affects cell signaling pathways, particularly those involving tyrosine kinases, leading to altered gene expression and cellular metabolism. In normal cells, 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine can modulate immune responses and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Molecular Mechanism
At the molecular level, 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine exerts its effects through several mechanisms. It binds to the active site of tyrosine kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and induction of apoptosis. Additionally, 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine can interfere with DNA replication and repair processes by binding to specific proteins involved in these pathways, resulting in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The effects on normal cells appear to be less pronounced, suggesting a degree of selectivity in its action.
Dosage Effects in Animal Models
The effects of 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites are then excreted through the kidneys. The interaction of 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine with these enzymes can affect metabolic flux and alter the levels of other metabolites in the body.
Transport and Distribution
Within cells and tissues, 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its biological effects. The localization and accumulation of 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine within cells are crucial for its activity and function.
Subcellular Localization
The subcellular localization of 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine plays a significant role in its activity and function. This compound has been found to localize primarily in the nucleus and mitochondria, where it interacts with specific proteins and enzymes. The targeting signals and post-translational modifications of 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine direct it to these compartments, allowing it to modulate cellular processes such as DNA replication, repair, and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles and appropriate solvents.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing antimicrobial and anticancer agents.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Materials Science:
Comparison with Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen share the benzofuran core and have similar biological activities.
Pyrimidine Derivatives: Compounds such as pyrrolo[2,3-d]pyrimidine derivatives also exhibit similar structural features and are studied for their anticancer properties.
Uniqueness: 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable scaffold for developing new therapeutic agents and materials .
Properties
IUPAC Name |
4-chloro-6-methoxy-[1]benzofuro[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c1-15-7-4-2-3-6-8-10(16-9(6)7)11(12)14-5-13-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTMZWBUNGGDST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C2N=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.